(R)-(-)-BMS 204352

Description

Historical Context of Potassium Channel Activators in Neurobiology Research

The realization of their central role in cellular excitability led to significant interest in developing pharmacological agents that could modulate their function. nih.gov In conditions of neuronal hyperexcitability, such as epilepsy or cerebral ischemia, the targeted activation of potassium channels was proposed as a therapeutic strategy. nih.govdrugbank.com An "opener" or "activator" of these channels would enhance potassium efflux, causing the neuronal membrane to hyperpolarize or repolarize more quickly, thereby reducing excessive firing. nih.gov This concept spurred the development of various potassium channel modulators, including the class of compounds to which BMS-204352 belongs, with the aim of creating neuroprotective agents for disorders characterized by damaging levels of neuronal activity. nih.govresearchgate.net

Classification and Structural Overview of (R)-(-)-BMS 204352 as a Fluoro-Oxindole Derivative

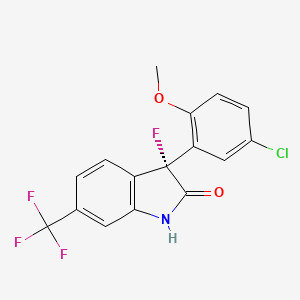

This compound belongs to the chemical class of fluoro-oxindole derivatives. The core of its structure is an oxindole (B195798) scaffold, which is an aromatic heterocyclic organic compound. A key feature of this molecule is the presence of a fluorine atom at the C3 position of the oxindole ring, a substitution that is crucial for its biological activity. The synthesis of such 3-fluorooxindoles can be achieved through various methods, including the treatment of 3-substituted indoles with fluorinating agents like Selectfluor. organic-chemistry.orgacs.org

The full chemical name for its more active enantiomer is (3S)-3-(5-chloro-2-methoxyphenyl)-3-fluoro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one. caymanchem.com Consequently, the subject of this article, this compound, is (3R)-3-(5-chloro-2-methoxyphenyl)-3-fluoro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one. This structure includes a trifluoromethyl group on the oxindole ring and a substituted phenyl group, which contribute to its lipophilic nature and ability to cross the blood-brain barrier. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C16H10ClF4NO2 |

| Molecular Weight | 359.7 g/mol |

| Chemical Class | Fluoro-oxindole |

| Synonyms for (S)-enantiomer | Flindokalner, Maxipost |

| CAS Number for (S)-enantiomer | 187523-35-9 |

Significance of Stereochemistry in the Biological Activity of this compound

Stereochemistry is a critical factor in the interaction between a drug molecule and its biological target. In the case of BMS-204352, the molecule is chiral, existing as two non-superimposable mirror images, or enantiomers: the (R)-(-) form and the (S)-(+) form. Research has demonstrated a significant difference in the biological activity between these two stereoisomers.

The (S)-(+)-enantiomer, Flindokalner, is a potent activator of large-conductance Ca2+-activated K+ (BK) channels and various neuronal KCNQ (Kv7) channels. nih.govresearchgate.netmedchemexpress.com This activity is responsible for its neuroprotective effects observed in preclinical studies. researchgate.net In contrast, the (R)-(-)-enantiomer is substantially less active as a potassium channel opener. This stark difference in potency highlights the stereoselective nature of the binding site on the target ion channels. The three-dimensional arrangement of atoms in the (S)-(+) form allows for a more effective interaction with the channel protein, leading to its activation.

This stereoselectivity makes the (R)-(-)-enantiomer an invaluable experimental tool. By using this compound as a negative control, researchers can verify that the physiological effects observed with the (S)-(+) enantiomer or the racemic mixture are specifically due to the intended modulation of the potassium channel and not from off-target or non-specific actions.

| Channel Target | Activity | Reported Potency (Ki or EC50) |

|---|---|---|

| Large Conductance Calcium-Activated K+ Channel (BKCa) | Positive Modulator / Opener | - |

| Neuronal Kv7 Channels (e.g., KCNQ2-5) | Positive Modulator / Opener | - |

| Kv7.1 Channel | Negative Modulator / Inhibitor | Ki = 3.7 μM medchemexpress.com |

| Stereoisomer | Common Name | Primary Biological Activity |

|---|---|---|

| (S)-(+)-BMS 204352 | Flindokalner, Maxipost | Potent opener of BKCa and neuronal Kv7 channels |

| This compound | - | Significantly less active enantiomer; used as a negative control |

| (±)-BMS 204352 | Racemate | Mixture of both enantiomers, shows activity due to the (S)-(+) form |

Structure

3D Structure

Properties

Molecular Formula |

C16H10ClF4NO2 |

|---|---|

Molecular Weight |

359.7 g/mol |

IUPAC Name |

(3R)-3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one |

InChI |

InChI=1S/C16H10ClF4NO2/c1-24-13-5-3-9(17)7-11(13)15(18)10-4-2-8(16(19,20)21)6-12(10)22-14(15)23/h2-7H,1H3,(H,22,23)/t15-/m1/s1 |

InChI Key |

ULYONBAOIMCNEH-OAHLLOKOSA-N |

SMILES |

COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)[C@@]2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F |

Origin of Product |

United States |

Molecular Mechanisms of Action and Target Identification

Modulation of Big-Conductance Calcium-Activated Potassium (BKCa) Channels

BKCa channels are ubiquitously expressed and play a crucial role in regulating cellular excitability by integrating signals from membrane potential and intracellular calcium concentrations nih.govnih.govresearcher.life. (R)-(-)-BMS 204352 functions as a positive modulator of these channels, promoting potassium efflux and subsequent membrane hyperpolarization wikipedia.orgnih.govresearchgate.netdovepress.com.

This compound is classified as a BK channel opener, activating the channel through allosteric mechanisms researchgate.netfrontiersin.orgtandfonline.comresearchgate.netwikipedia.orgtocris.comnih.govresearcher.liferesearchgate.netdovepress.comwikipedia.orgmdpi.comnih.govfrontiersin.orgnih.govscispace.comaxonmedchem.combiorxiv.orgpnas.org. While specific binding site details are not extensively detailed in the provided literature, it is understood to interact with the alpha subunit of the BK channel nih.gov. There is a hypothesis suggesting similarities in the binding pockets of BK and Kv7 channels, given that BMS-204352 modulates both channel families tandfonline.comresearchgate.net. The S6/RCK linker region of the BK channel is implicated in transmitting conformational changes, potentially playing a role in the allosteric activation induced by small molecules like BMS-204352 pnas.org. Endogenous signaling molecules, such as heme, can also influence the allosteric modulation of BK channels by altering the channel's gating ring architecture nih.gov.

The activation of BKCa channels is a complex process involving allosteric interactions between the pore domain, voltage sensor domains (VSDs), and the intracellular gating ring nih.govpnas.org. Membrane depolarization and increases in intracellular calcium ions are the primary triggers for BK channel opening frontiersin.orgnih.govresearcher.liferesearchgate.netdovepress.comwikipedia.orgnih.govpnas.org. These stimuli induce conformational changes within the channel complex, leading to the opening of the ion conduction gate located in the pore domain nih.govpnas.org. As a BK channel opener, BMS-204352 facilitates these conformational shifts, thereby increasing the probability of the channel being in an open state researchgate.netfrontiersin.orgbiorxiv.org. The molecule is described as a fluoro-oxindole opener, contributing to these gating alterations researchgate.netfrontiersin.org.

BKCa channels are uniquely activated by both voltage and intracellular calcium levels nih.govresearcher.lifenih.gov. Calcium ions bind to high-affinity sites within the regulator of conductance of potassium (RCK) domains, specifically the "Ca2+ bowl" and the RCK1 domain, initiating conformational rearrangements that lead to channel opening nih.govpnas.org. BMS-204352 potentiates BK channel activity, and this potentiation is intrinsically linked to the channel's calcium sensitivity psychiatryonline.org. The R-enantiomer of BMS-204352 has also been shown to positively modulate BK channels nih.gov. This dual activation mechanism allows BK channels to act as a critical negative feedback system, linking calcium influx to outward potassium currents and hyperpolarization nih.gov.

The activation of BKCa channels by BMS-204352 results in an outward flux of potassium ions, leading to membrane hyperpolarization and a subsequent decrease in neuronal excitability wikipedia.orgnih.govresearchgate.netdovepress.com. This action makes BK channels key regulators of neuronal activity researchgate.netnih.govresearchgate.netpsychiatryonline.org. By reducing neuronal excitability and excitatory neurotransmitter release, BMS-204352 has demonstrated neuroprotective effects in experimental models of brain trauma, spinal cord injury, and ischemia, largely by limiting excitotoxicity nih.govresearchgate.netmdpi.com. Furthermore, BK channel dysfunction is implicated in conditions associated with nerve overexcitability, such as seizures researchgate.net. BMS-204352 has also been observed to treat deficits in models of Fragile X syndrome and reduce tactile hypersensitivity, further underscoring its role in regulating neuronal excitability researchgate.netwikipedia.org.

Modulation of Voltage-Gated Potassium (Kv7) Channels

Kv7 channels, also known as KCNQ channels, are critical for regulating neuronal excitability and stabilizing membrane potential, particularly through the M-current nih.govre-place.be. This compound, and its enantiomers, exhibit significant modulatory effects on various Kv7 subtypes.

This compound (referred to as MaxiPost in some studies) acts as a positive modulator of neuronal Kv7 channels, including Kv7.2, Kv7.3, Kv7.4, and Kv7.5 researchgate.nettocris.comnih.gov. It demonstrates a strong activating effect on Kv7.5 channels, with an EC50 of 2.4 µM tandfonline.comresearchgate.net. The compound does not exhibit strict subtype selectivity, also showing noticeable activation of Kv7.4 channels tandfonline.comresearchgate.net. In contrast, its R-enantiomer acts as a negative modulator for Kv7.2-Kv7.5 subtypes nih.govresearchgate.netnih.gov.

Studies indicate that BMS-204352 and similar compounds like S-1 exhibit greater efficacy on Kv7.4 and Kv7.5 channels compared to Kv7.2 or Kv7.3 ahajournals.org. The positive modulation of Kv7.4 and Kv7.5 channels by BMS-204352 has been linked to anxiolytic-like effects nih.govfrontiersin.org. While enhancement of Kv7.2/7.3 channels has shown anti-manic effects in rodent models, the enhancement of Kv7.4-7.5 currents by BMS-204352 did not yield significant anti-manic outcomes frontiersin.org.

Table 1: Modulation of Kv7 Channel Subtypes by BMS-204352 and its R-enantiomer

| Kv7 Subtype | BMS-204352 (Maxipost) Effect | R-enantiomer Effect | Potency (EC50 for BMS-204352) | Notes |

| Kv7.2 | Positive modulation | Negative modulation | Not specified | Greater efficacy on Kv7.4/Kv7.5 than Kv7.2/Kv7.3 ahajournals.org |

| Kv7.3 | Positive modulation | Negative modulation | Not specified | Greater efficacy on Kv7.4/Kv7.5 than Kv7.2/Kv7.3 ahajournals.org |

| Kv7.4 | Positive modulation | Negative modulation | Not specified | Noticeably strong activation tandfonline.comresearchgate.net; Greater efficacy on Kv7.4/Kv7.5 than Kv7.2/Kv7.3 ahajournals.org |

| Kv7.5 | Positive modulation | Negative modulation | 2.4 µM tandfonline.comresearchgate.net | Greater efficacy on Kv7.4/Kv7.5 than Kv7.2/Kv7.3 ahajournals.org |

The precise mechanisms by which BMS-204352 modulates these channels involve shifts in activation curves and changes in current amplitude, contributing to the regulation of neuronal excitability researchgate.net.

Compound List:

this compound

MaxiPost

Flindokalner

S-1

XE-991

ICA-27243

Paxilline

Iberiotoxin

Charybdotoxin (ChTx)

Heme

Mg2+

Ca2+

Interactions with Kv7.1 Channels

This compound exhibits a nuanced interaction profile with the Kv7 family of potassium channels, which are crucial regulators of neuronal excitability. Specifically, studies have identified a negative modulatory effect of this compound on Kv7.1 channels. In experiments utilizing HEK293 cells expressing Kv7 channel subtypes, this compound demonstrated a negative modulatory activity with an inhibitory constant (Ki) of 3.7 μM nih.govmedchemexpress.comtocris.com. Furthermore, the R-enantiomer of BMS-204352 also displayed similar negative modulatory effects on Kv7.1 channels nih.gov. Notably, while the S- and R-enantiomers of BMS-204352 can exhibit opposing effects on neuronal Kv7 channel subtypes, their impact on Kv7.1 channels is consistent, both acting as negative modulators nih.gov. Research has also indicated that (±)-BMS-204352 can modulate the voltage dependency of KCNQ4 channels and, uniquely, induce a voltage-independent KCNQ4 current, a phenomenon not observed with other Kv7 channel activators like retigabine nih.gov.

Role in Attenuating Cellular Hyperexcitability

A primary therapeutic hypothesis for BMS-204352 centers on its ability to reduce neuronal hyperexcitability, a hallmark of conditions such as stroke, epilepsy, and neuropathic pain researchgate.netnih.gov. The compound functions as an opener for both large-conductance calcium-activated potassium (KCa or BK) channels and voltage-dependent, non-inactivating potassium (KCNQ) channels researchgate.netnih.gov. By activating these potassium channels, BMS-204352 enhances outward potassium currents, leading to membrane hyperpolarization. This hyperpolarization serves to decrease neuronal firing frequency and reduce the release of excitatory neurotransmitters, thereby mitigating excessive neuronal activity researchgate.netnih.gov.

Experimental evidence supports this role in attenuating hyperexcitability. In preclinical models, BMS-204352 has been shown to reverse cortical hyperexcitability and reduce hyperactivity in the Fmr1-/- mouse model of Fragile X syndrome caymanchem.com. It also decreases electrically induced population excitatory postsynaptic potentials (pEPSPs) in CA1 rat neurons, indicating a reduction in synaptic excitation caymanchem.com. Furthermore, BK channels, which BMS-204352 activates, are recognized for their role in limiting excitotoxicity and preventing neurodegeneration in conditions like epilepsy and brain trauma caymanchem.commdpi.com. BMS-204352 has demonstrated neuroprotective effects in various experimental models, including brain trauma, spinal cord injury, and ischemia, by attenuating cellular and circuit hyperexcitability caymanchem.commdpi.com.

Interactions with Other Ligand-Gated Ion Channels

Beyond its prominent effects on potassium channels, BMS-204352 also interacts with other classes of ion channels, notably the GABA(A) receptor.

Data Tables

Table 1: Modulatory Effects of BMS-204352 on Ion Channels

| Target Channel Subtype | Modulatory Effect | Ki / EC50 Value | Reference(s) |

| Kv7.1 | Negative | 3.7 μM (Ki) | nih.govmedchemexpress.comtocris.com |

| Kv7.2-5 (neuronal) | Positive | 2.4 μM (EC50 for Kv7.4/5) | researchgate.netresearchgate.net |

| KCa (BK) | Positive | Not specified | nih.govmedchemexpress.comtocris.com |

| GABAA Receptors | Negative | Not specified | nih.govmedchemexpress.comtocris.comresearchgate.net |

Note: EC50 values for neuronal Kv7 channels are reported for Kv7.4 and Kv7.5 subtypes. Specific values for all neuronal subtypes may vary.

Table 2: Effects of BMS-204352 on Neuronal Excitability Markers

| Phenomenon Measured | Effect of BMS-204352 | Model/System | Reference(s) |

| Cortical Hyperexcitability | Reverses | Fmr1-/- mouse model of Fragile X syndrome | caymanchem.com |

| Population Excitatory Postsynaptic Potentials (pEPSPs) | Decreases | CA1 rat neurons (in vitro) | caymanchem.com |

| Excitotoxicity | Limits | Brain trauma, spinal cord injury, ischemia models | caymanchem.commdpi.com |

| Neuronal Hyperexcitability | Attenuates | General mechanism of action | researchgate.netnih.gov |

Compound Names

this compound

BMS-204352

Flindokalner

MaxiPost

Retigabine

(S)-2

XE991

Linopirdine

Paxilline

Cym04

NS1619

Mallotoxin

NS004

Flufenamic acid

NS1608

NS11021

NS8

CGS-7184

CGS-7181

VSN16R

BMS-204253

Synthetic Methodologies and Chemical Biology of R Bms 204352 and Its Enantiomers

Enantioselective Synthesis Strategies

Several strategies have been employed to achieve the enantioselective synthesis of BMS-204352. These primarily involve controlling the stereochemistry during the introduction of the fluorine atom.

A significant breakthrough in the synthesis of BMS-204352 was the development of enantioselective fluorination reactions mediated by N-fluoroammonium salts derived from cinchona alkaloids acs.orgnih.govnih.govrsc.orgacs.orgbuchler-gmbh.com. This approach utilizes chiral catalysts to direct the electrophilic fluorination of prochiral oxindole (B195798) precursors. For instance, using the bis-cinchona alkaloid (DHQ)₂AQN, the fluorination of the oxindole precursor yielded (S)-BMS-204352 with an enantiomeric excess (ee) of 84% acs.orgnih.gov. Subsequent recrystallization further enhanced the enantiopurity to over 99% ee acs.orgnih.govacs.org. Quinidine-mediated fluorination, conversely, provided the (R)-antipode with 68% ee, which was improved to 93% ee by recrystallization acs.orgnih.govacs.org.

Another notable asymmetric catalytic approach involves a Sc(III)/N,N'-dioxide complex, which catalyzed the enantioselective fluorination of unprotected 3-substituted oxindoles using N-fluorobisbenzenesulfonimide (NFSI) as the fluorinating agent nih.govacs.org. This method achieved excellent yields (up to 98%) and enantioselectivities (up to 99% ee) for a range of 3-aryl- and 3-alkyl-3-fluoro-2-oxindoles, including the efficient synthesis of BMS-204352 in 81% yield with 96% ee nih.govacs.org. Palladium-catalyzed enantioselective fluorination reactions have also been explored, where chiral palladium enolates reacted with electrophilic fluorinating agents, achieving high enantioselectivity (up to 99% ee) for oxindole derivatives, including the synthesis of BMS-204352 nih.govtcichemicals.com.

Routes involving isatin (B1672199) derivatives as starting materials have also been developed. One method involves the addition of an aryl Grignard reagent to an isatin, followed by treatment with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. This sequence yields the 3-fluorooxindole as a racemic mixture, which then requires resolution nih.govdrugfuture.com. For example, the condensation of 6-(trifluoromethyl)isatin with 5-chloro-2-methoxyphenylmagnesium bromide yields a 3-hydroxy-3-aryloxindole, which upon reaction with DAST provides the racemic fluorooxindole drugfuture.com.

Beyond cinchona alkaloid and palladium catalysis, other highly enantioselective fluorination techniques have been applied. One study highlights the direct asymmetric catalytic fluorination of unprotected oxindoles using N-fluorobenzenesulfinimide (NFSI) in the presence of a chiral complex derived from scandium triflate and an amine oxide ligand thieme-connect.com. This method allows for a one-step synthesis of BMS-204352 with high enantioselectivity. Attempts to scale up this reaction showed that while a 3.5 mmol scale resulted in decreased yield and enantioselectivity, a 4.0 mmol scale yielded the product in 93% yield and 97% ee thieme-connect.com.

Chiral Resolution and Characterization of Stereoisomers

When enantioselective synthesis does not yield the desired enantiopurity directly, chiral resolution techniques are employed. BMS-204352 can be isolated using preparative chiral High-Performance Liquid Chromatography (HPLC) nih.govdrugfuture.comcapes.gov.br. Alternatively, resolution can be achieved through the formation of diastereomeric salts with chiral resolving agents, such as (S)-α-methylbenzylamine, followed by separation and subsequent liberation of the pure enantiomer rsc.orgdrugfuture.com.

The characterization of stereoisomers is typically performed using chiral HPLC, which allows for the determination of enantiomeric excess (ee) acs.orgnih.govacs.orgnih.govacs.orgthieme-connect.com. Optical rotation measurements using polarimetry are also standard for confirming the enantiomeric purity and assigning the absolute configuration, with (S)-(+)-BMS-204352 exhibiting a specific rotation rsc.orgresearchgate.net. Techniques such as X-ray crystallography can provide definitive structural confirmation, including absolute stereochemistry, although this is not explicitly detailed for BMS-204352 itself in the provided snippets.

Structure-Activity Relationship (SAR) Studies of (R)-(-)-BMS 204352 Analogs

Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the BMS-204352 structure affect its activity as a maxi-K channel opener. BMS-204352 itself is a 3-fluorooxindole derivative nih.govresearchgate.netscispace.comtandfonline.comresearchgate.net. Research has explored related 3-fluorooxindoles and other structural classes for their effects on potassium channels, including Kv7 subtypes and maxi-K channels tandfonline.comresearchgate.netnih.govnih.gov.

Studies have indicated that the presence of the fluorine atom at the C3 position is crucial for activity nih.govtandfonline.com. Modifications to the aryl substituent on the oxindole ring and the trifluoromethyl group have also been investigated, although detailed SAR data for specific analogs are not extensively provided in the search results. For example, other oxindole derivatives have been synthesized and evaluated for their potency and selectivity towards different potassium channel subtypes tandfonline.comresearchgate.netnih.gov. The comparison of BMS-204352 with other maxi-K channel openers like NS-8 and benzofuroindole derivatives has provided insights into the structural requirements for channel activation and selectivity researchgate.netnih.gov. Notably, while BMS-204352 activates Kv7.5 channels with an EC₅₀ of 2.4 µM, it also affects other Kv7 subtypes to varying degrees tandfonline.com. The exploration of analogs aims to refine potency, selectivity, and pharmacokinetic profiles, though BMS-204352 itself did not meet efficacy endpoints in Phase III stroke trials nih.govnih.gov.

Neuroprotection Studies in Models of Neurological Injury

The neuroprotective potential of (R)-(-)-BMS-204352 has been extensively evaluated in animal models of acute neurological injury, including cerebral ischemia, traumatic brain injury, and spinal cord injury.

Experimental Models of Cerebral Ischemia

(R)-(-)-BMS-204352, also known as Maxipost, was initially developed as a potential neuroprotective agent for the treatment of acute ischemic stroke. mdpi.comnih.gov The rationale for its use in stroke is based on the hypothesis that by opening neuronal potassium channels, the compound can hyperpolarize the neuronal membrane, counteracting the excessive neuronal depolarization and calcium influx that are hallmarks of the ischemic cascade. mdpi.comnih.gov

Preclinical studies in rodent models of stroke demonstrated a significant neuroprotective effect. In a model of permanent middle cerebral artery occlusion (MCAO) in spontaneous hypertensive rats (SHR), intravenous administration of (R)-(-)-BMS-204352 two hours after the occlusion resulted in a notable reduction in the volume of the cortical infarct. mdpi.comnih.gov Similarly, in normotensive Wistar rats subjected to MCAO, the compound produced a dose-dependent decrease in cortical infarct volume. mdpi.comnih.gov

| Animal Model | Dosage | Key Findings | Reference |

|---|---|---|---|

| Spontaneous Hypertensive Rats (Permanent MCAO) | 0.3 mg/kg, i.v. | Significant reduction in cortical infarct volume compared to vehicle. | mdpi.comnih.gov |

| Normotensive Wistar Rats (Permanent MCAO) | 1 µg/kg to 1 mg/kg, i.v. | Significant reduction in cortical infarct volume. | mdpi.comnih.gov |

Traumatic Brain Injury Models

The neuroprotective efficacy of (R)-(-)-BMS-204352 has also been assessed in the context of traumatic brain injury (TBI). A key study utilized a lateral fluid percussion model of TBI in anesthetized Sprague-Dawley rats to evaluate the effects of the compound on both behavioral and histological outcomes. nih.govresearchgate.net

In this model, post-injury systemic administration of (R)-(-)-BMS-204352 led to significant improvements in neurological motor function and a reduction in the development of cerebral edema. Specifically, a 0.1 mg/kg dose of the compound was found to enhance neurologic motor function at one and two weeks following the injury. nih.gov This dose also effectively decreased the extent of cerebral edema in the hippocampus, thalamus, and adjacent cortex on the side of the injury. nih.gov A lower dose of 0.03 mg/kg was also observed to significantly reduce cerebral edema, although this effect was localized to the ipsilateral thalamus. nih.gov It is noteworthy that neither dose had an observable effect on cognitive function or the volume of cortical tissue loss in this particular study. nih.gov

| Animal Model | Dosage | Key Findings | Reference |

|---|---|---|---|

| Sprague-Dawley Rats (Lateral Fluid Percussion Injury) | 0.1 mg/kg | - Improved neurologic motor function at 1 and 2 weeks post-injury.

| nih.gov |

| 0.03 mg/kg | - Significantly reduced cerebral edema in the ipsilateral thalamus. | nih.gov |

Spinal Cord Injury Models

Investigations in Neurodevelopmental and Neuropsychiatric Disorders

Beyond acute neurological injuries, the therapeutic potential of (R)-(-)-BMS-204352 has been explored in the context of neurodevelopmental disorders, with a particular focus on Fragile X Syndrome.

Fragile X Syndrome (FXS) Models

Fragile X Syndrome is a genetic disorder characterized by intellectual disability and behavioral challenges, and it is often associated with autism spectrum disorders. Preclinical research has implicated the dysfunction of BKCa channels in the pathophysiology of FXS. Consequently, studies have investigated whether a BKCa channel opener like (R)-(-)-BMS-204352 could ameliorate FXS-related phenotypes in the Fmr1 knockout (KO) mouse model, which mimics the genetic defect in humans.

In vitro experiments using cultured neurons from Fmr1 KO mice demonstrated that acute treatment with (R)-(-)-BMS-204352 could restore the abnormal dendritic spine phenotype, which is a characteristic neuropathological feature of FXS.

A crucial aspect of FXS pathophysiology is the dysregulation of glutamate (B1630785) signaling. In vivo studies in Fmr1 KO mice have shown that a single injection of (R)-(-)-BMS-204352 can rescue the abnormal hippocampal glutamate homeostasis. This restoration of glutamate balance at the synaptic level is believed to underlie the observed improvements in the behavioral deficits associated with the syndrome. The study reported that the treatment corrected disturbances in social recognition and interaction, non-social anxiety, and spatial memory in the Fmr1 KO mice. nih.govresearchgate.net

| Experimental Setting | Model | Treatment | Key Findings | Reference |

|---|---|---|---|---|

| In Vitro | Cultured Neurons from Fmr1 KO Mice | 10 µM (R)-(-)-BMS-204352 | Restored the abnormal dendritic spine phenotype. | nih.govresearchgate.net |

| In Vivo | Fmr1 KO Mice | 2 mg/kg (single injection) | - Rescued hippocampal glutamate homeostasis.

| nih.govresearchgate.net |

Improvement of Social Recognition and Spatial Memory Deficits

In preclinical studies using Fmr1-knockout mice, a model for Fragile X syndrome, (R)-(-)-BMS-204352 has demonstrated the ability to address specific cognitive impairments. Research shows the compound can rectify impairments in social recognition and social interaction. nih.gov Furthermore, treatment with (R)-(-)-BMS-204352 has been found to restore the glutamate balance within the hippocampus and improve spatial memory. nih.gov Fmr1 KO mice typically exhibit spatial memory deficits, failing to distinguish between novel and familiar arms in a Y-maze test. researchgate.net However, administration of (R)-(-)-BMS-204352 restored this cognitive function to the level of wild-type controls. researchgate.net

Table 1: Effect of (R)-(-)-BMS-204352 on Spatial Memory in Fmr1 KO Mice

| Animal Model | Behavioral Test | Deficit Observed in Untreated Model | Effect of (R)-(-)-BMS-204352 |

|---|---|---|---|

| Fmr1 KO Mice | Y-Maze | Incapacity to distinguish between novel and familiar arms | Restored cognitive defect to wild-type levels researchgate.net |

Reversal of Sensory Hypersensitivity and Behavioral Abnormalities

Investigations in the Fmr1-knockout mouse model also indicate that (R)-(-)-BMS-204352 can reverse sensory hypersensitivity. nih.gov This effect is significant as sensory hyper-responsiveness is a key characteristic of Fragile X syndrome. researchgate.net The compound has also been shown to prevent the emergence of other behavioral abnormalities in these mice. nih.gov The potential of (R)-(-)-BMS-204352 to rescue sensory hypersensitivity has been noted in other mouse models of Fragile X syndrome as well, suggesting a shared underlying mechanism that may be targeted by the compound. nih.goveneuro.org

Autism Spectrum Disorder (ASD) Models (e.g., Neurofibromatosis Type 1)

(R)-(-)-BMS-204352 has been identified as a potential therapeutic agent for Autism Spectrum Disorder (ASD) through studies using animal models of syndromic forms of ASD, such as Neurofibromatosis Type 1 (NF1). nih.govnih.gov A targeted, low-throughput screen in a Drosophila (fruit fly) model of NF1, where larvae lack the Nf1 gene, identified the compound as one of two that significantly and consistently reduced tactile hypersensitivity. nih.goveneuro.orgnih.gov

Synaptic Transmission Modulation at the Neuromuscular Junction

In the Drosophila larvae model of NF1, tactile hypersensitivity is associated with synaptic dysfunction at the neuromuscular junction (NMJ). nih.goveneuro.orgnih.gov Treatment with (R)-(-)-BMS-204352 was found to modulate this synaptic activity. Specifically, the compound induced a significant reduction in the enhanced spontaneous neurotransmission frequency observed in the Nf1 mutant larvae. nih.govnih.govresearchgate.net While it did not fully restore the frequency to the level of controls, it did fully rescue the increased quantal size (the amount of neurotransmitter in a single vesicle) seen in the mutants. nih.govnih.govresearchgate.net

Table 2: Impact of (R)-(-)-BMS-204352 on Synaptic Transmission at the Drosophila NF1 Model NMJ

| Parameter | Observation in Nf1P1 Larvae (Untreated) | Effect of (R)-(-)-BMS-204352 Treatment |

|---|---|---|

| Spontaneous Transmission Frequency (mEJP) | Increased | Significantly reduced, but not to control levels nih.goveneuro.org |

| Quantal Size (mEJP Amplitude) | Increased | Fully rescued to control levels nih.goveneuro.org |

| Quantal Content | No significant difference from control | No significant difference from control eneuro.org |

Impact on Sensory Hypersensitivity Phenotypes

A key finding in the Drosophila model of Neurofibromatosis Type 1 was the effect of (R)-(-)-BMS-204352 on sensory phenotypes. Larvae lacking the Nf1 gene exhibit tactile hypersensitivity, which is considered to mirror the sensory sensitivity issues often seen in individuals with ASD. nih.govnih.goveneuro.org The administration of (R)-(-)-BMS-204352 throughout the development of the larvae significantly reduced this tactile hypersensitivity. nih.goveneuro.org This suggests that the compound can ameliorate sensory processing deficits associated with this ASD-related genetic model. eneuro.org

Table 3: Effect of (R)-(-)-BMS-204352 on Tactile Hypersensitivity in Nf1P1 Larvae

| Model | Phenotype | Measurement | Outcome of (R)-(-)-BMS-204352 Treatment |

|---|---|---|---|

| Drosophila Nf1P1 Larvae | Tactile Hypersensitivity | Percentage of larvae responding to mechanical stimulation | Significantly reduces the percentage of responding larvae eneuro.orgeneuro.org |

Anxiety Disorder Models

The potential anxiolytic properties of (R)-(-)-BMS-204352 have been explored in preclinical models of anxiety. These investigations provide evidence that the compound may exert anxiety-reducing effects through its modulation of specific neuronal ion channels. nih.gov

Anxiolytic Effects in Murine Behavioral Assays

In vivo studies have demonstrated that (R)-(-)-BMS-204352 exhibits anxiolytic effects in established murine behavioral models of anxiety. nih.gov The compound was effective in the mouse zero maze and the marble burying models. nih.gov The anxiolytic effect observed in the marble burying model was notably antagonized by its R-enantiomer. nih.gov These findings suggest that the compound's mechanism of action, likely related to its positive modulation of neuronal Kv7 channels, is responsible for its anxiety-reducing properties. nih.gov

Table 4: Anxiolytic Activity of (R)-(-)-BMS-204352 in Murine Models

| Behavioral Assay | Species | Observed Effect of (R)-(-)-BMS-204352 |

|---|---|---|

| Mouse Zero Maze | Mouse | Anxiolytic nih.gov |

| Marble Burying Model | Mouse | Anxiolytic nih.gov |

Role of Kv7 Channel Activation in Anxiolysis

Neuronal Kv7 channels, which mediate the M-current, are recognized as critical regulators of neuronal excitability. Their activation is a promising strategy for treating hyperexcitability disorders, including anxiety, which is often linked to hyperactivity in brain regions like the amygdala. bms.commdpi.com Preclinical studies have provided compelling evidence that the anxiolytic effects of certain compounds are mediated through the positive modulation of these channels. mdpi.com

These findings suggest that compounds enhancing Kv7.4 and Kv7.5 channels, in particular, may play a significant role in mediating anxiolytic-like effects. biorxiv.org The doses at which these anxiolytic effects were observed were distinct from those causing sedation or memory impairment, indicating a favorable therapeutic window for this mechanism of action. bms.commdpi.com

| Ion Channel / Receptor | (S)-(+)-BMS-204352 Effect | (R)-(-)-BMS-204352 Effect | Reference |

|---|---|---|---|

| Neuronal Kv7 Channels (Kv7.2-Kv7.5) | Positive Modulator (Activator) | Negative Modulator (Inhibitor) | bms.commdpi.com |

| Kv7.1 Channel | Negative Modulator (Inhibitor) | Negative Modulator (Inhibitor) | bms.commdpi.com |

| Large Conductance Ca2+-activated K+ (BK) Channels | Positive Modulator (Activator) | Positive Modulator (Activator) | bms.commdpi.com |

| GABAA Receptors | Negative Modulator | Positive Modulator | bms.commdpi.com |

Research in Sensory System Disorders

Salicylate-induced tinnitus is a common animal model used to screen for potential therapeutics. researchgate.net In a study utilizing a schedule-induced polydipsia avoidance conditioning paradigm in rats, sodium salicylate (B1505791) administration led to behaviors consistent with the perception of tinnitus. researchgate.netsemanticscholar.org The therapeutic potential of BMS-204352 enantiomers was evaluated in this model.

Unexpectedly, both the S-enantiomer (a positive modulator of Kv7.2-Kv7.5) and (R)-(-)-BMS-204352 (a negative modulator of Kv7.2-Kv7.5) were found to suppress the behavioral evidence of salicylate-induced tinnitus in a dose-dependent manner. researchgate.netsemanticscholar.org This finding was contrary to the initial hypothesis that only the Kv7.2-Kv7.5 activator would be effective. The fact that both compounds, despite their opposing actions at neuronal Kv7.2-Kv7.5 channels, abolished the tinnitus percept suggests that this specific channel subtype is not the primary target for tinnitus suppression by these molecules. researchgate.netmedscape.com

| Compound | Primary Action on Kv7.2-Kv7.5 | Effect on Tinnitus Behavior | Reference |

|---|---|---|---|

| (S)-(+)-BMS-204352 | Positive Modulator | Suppressed tinnitus evidence | researchgate.netsemanticscholar.org |

| (R)-(-)-BMS-204352 | Negative Modulator | Suppressed tinnitus evidence | researchgate.netsemanticscholar.org |

The surprising efficacy of both (S)-(+) and (R)-(-)-BMS-204352 in the tinnitus model prompted further investigation into shared mechanisms of action that could explain their effects on the auditory pathway. researchgate.net Since both enantiomers are known to be positive modulators of large-conductance calcium-activated potassium (BK) channels and negative modulators of the Kv7.1 channel subtype, these targets have been proposed as the likely mediators of their anti-tinnitus activity. mdpi.comresearchgate.net

Kv7 and BK potassium channels are known to be present in both the peripheral and central auditory systems, where they are believed to modulate neural activity. researchgate.netsemanticscholar.org The central auditory system's hyperactivity is a neurological signature of tinnitus. fiercebiotech.com Therefore, the activation of BK channels or inhibition of Kv7.1 channels, which would both serve to modulate neuronal excitability, are plausible mechanisms for the observed effects. researchgate.net Specifically, the action of a BK channel opener within the inferior colliculus, a key auditory midbrain structure, may contribute to the reduction of the tinnitus percept. fiercebiotech.com These findings suggest that the modulation of BK or Kv7.1 channels, rather than Kv7.2-Kv7.5, within the auditory pathway is the key mechanism for the tinnitus suppression observed with (R)-(-)-BMS-204352. researchgate.netresearchgate.net

Studies in Neurodegenerative Conditions

Direct preclinical investigations of (R)-(-)-BMS-204352 in specific animal models of Alzheimer's disease are not extensively documented in the scientific literature. However, the compound's primary mechanism as a potent opener of large-conductance calcium-activated potassium (BK) channels provides a rationale for potential therapeutic interest in the context of Alzheimer's pathology.

Research has shown that intracellular application of amyloid β (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease, suppresses BK channel activity in cortical pyramidal cells. frontiersin.org This suppression of a crucial channel for regulating neuronal excitability could contribute to the synaptic dysfunction and neurotoxicity seen in the disease. Theoretically, a BK channel opener like (R)-(-)-BMS-204352 could counteract this Aβ-induced channelopathy, potentially restoring normal neuronal function and offering a neuroprotective effect. While this hypothesis is mechanistically plausible, it remains to be directly tested in dedicated Alzheimer's disease models.

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for studying the inflammatory and neurodegenerative aspects of multiple sclerosis (MS). frontiersin.orgnih.gov In this model, BK channel openers, including (R)-(-)-BMS-204352, have been investigated for their neuroprotective potential. nih.gov

Studies in EAE mouse models demonstrated that treatment with BK channel openers did not inhibit the development of relapsing autoimmunity, suggesting the mechanism is not primarily immunosuppressive. nih.gov However, treatment with (R)-(-)-BMS-204352 and other BK channel activators significantly inhibited the accumulation of nerve loss and neurological disability that occurs as a consequence of the autoimmune attack. Animals treated with the compound exhibited significantly better clinical recovery compared to vehicle-treated controls following an induced relapse. This neuroprotective effect is thought to arise from the ability of BK channel openers to limit excitotoxicity, a damaging process that contributes to neurodegeneration in MS. By hyperpolarizing neurons and limiting pathological hyperactivity, (R)-(-)-BMS-204352 may protect neurons from the inflammatory penumbra, where active inflammation induces neurological damage. nih.gov

| EAE Model Parameter | Effect of (R)-(-)-BMS-204352 Treatment | Reference |

|---|---|---|

| Development of Relapsing Autoimmunity | No significant inhibition | |

| Accumulation of Neurological Deficit | Significantly inhibited | |

| Clinical Recovery Post-Relapse | Significantly improved | |

| Proposed Mechanism | Neuroprotection against excitotoxicity |

Preclinical Pharmacological Investigations in Disease Models

Preclinical Efficacy of (R)-(-)-BMS-204352

(R)-(-)-BMS-204352 has demonstrated neuroprotective effects in various preclinical models of neurological injury, where it has been shown to inhibit the progression of nerve loss. The primary mechanism of action is the opening of large-conductance calcium-activated potassium channels (Maxi-K or BK channels). medscape.comresearchgate.netmdpi.com Activation of these channels leads to hyperpolarization of the neuronal membrane, which in turn blocks the excessive influx of calcium that triggers cell death pathways, a phenomenon often referred to as excitotoxicity. medscape.comnih.gov

In rodent models of acute ischemic stroke, specifically permanent middle cerebral artery occlusion (MCAO), administration of (R)-(-)-BMS-204352 resulted in a significant reduction in infarct volume. medscape.comnih.govsemanticscholar.org This indicates the preservation of brain tissue that would otherwise have been lost due to the ischemic cascade. One study reported a 20-30% reduction in infarct volume in two different rodent models when the compound was administered two hours after occlusion. medscape.com These findings suggest that by mitigating the immediate excitotoxic damage following an ischemic event, (R)-(-)-BMS-204352 helps in preserving neuronal structures.

Further evidence for its role in preventing nerve loss comes from studies using a mouse model for multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE). researchgate.netmdpi.com In this model, which is characterized by autoimmune-driven neuroinflammation and subsequent neurodegeneration, treatment with (R)-(-)-BMS-204352 was found to inhibit the accumulation of nerve loss and the associated disability. researchgate.netresearchgate.net Despite the ongoing autoimmune process, the compound appeared to protect the nerves from the damaging inflammatory environment. mdpi.com This protective effect is crucial as it suggests a potential to slow the progressive, degenerative aspects of neuroinflammatory diseases. researchgate.netmdpi.com The compound has also been shown to be neuroprotective in experimental assays of brain trauma and spinal cord injury. mdpi.com

Table 1: Effect of (R)-(-)-BMS-204352 on Infarct Volume in Stroke Models

| Animal Model | Type of Occlusion | Key Finding | Reference |

|---|---|---|---|

| Spontaneously Hypertensive Rats | Permanent Middle Cerebral Artery (MCA) | Significant reduction in cortical infarct volume. | researchgate.netnih.gov |

| Normotensive Wistar Rats | Permanent MCA | Significant reduction in cortical infarct volume. | nih.govsemanticscholar.org |

| Rodent Models | Permanent Large-Vessel | 20-30% reduction in infarct volume at 24 hours post-occlusion. | medscape.com |

A key finding from preclinical studies is that the neuroprotective action of (R)-(-)-BMS-204352 appears to be independent of an immunomodulatory effect. This is particularly evident in the experimental autoimmune encephalomyelitis (EAE) model, which is primarily driven by an immune response against the central nervous system. embopress.orgnih.gov

In these EAE studies, treatment with (R)-(-)-BMS-204352 did not prevent the development of autoimmune relapses. researchgate.netmdpi.comresearchgate.net The timing of disease onset and the maximum severity of the initial autoimmune attack were not inhibited by the compound. mdpi.com Furthermore, the treatment did not alter the levels of leukocytes, indicating it is not broadly immunosuppressive. researchgate.netresearchgate.net This lack of interference with the immune response is consistent with the finding that its molecular target, the BK channel, has minimal expression on immune cells. researchgate.net

Despite the absence of immunosuppressive activity, (R)-(-)-BMS-204352 significantly limited the accumulation of neurological deficits resulting from the autoimmune attack. mdpi.comresearchgate.net Animals treated with the compound showed a significantly better clinical recovery compared to vehicle-treated controls. mdpi.com This demonstrates that (R)-(-)-BMS-204352 can preserve neurological function by directly protecting neurons from the damaging consequences of inflammation, such as excitotoxicity, rather than by suppressing the inflammation itself. mdpi.com This distinction is critical, as it suggests the compound acts as a pure neuroprotectant, potentially saving nerves from damage while the underlying immune component of a disease is managed by other therapies. researchgate.net

Table 2: Effects of (R)-(-)-BMS-204352 in the Experimental Autoimmune Encephalomyelitis (EAE) Model

| Parameter Assessed | Effect of (R)-(-)-BMS-204352 | Implication | Reference |

|---|---|---|---|

| Development of Relapsing Autoimmunity | Did not inhibit | Not an immunosuppressive agent | researchgate.netmdpi.comresearchgate.net |

| Leukocyte Levels | No significant change | Lacks broad immunomodulatory effects | researchgate.net |

| Accumulation of Neurological Deficit | Inhibited | Neuroprotective against inflammatory damage | mdpi.comresearchgate.net |

| Clinical Recovery Post-Relapse | Significantly improved | Preservation of neurological function | mdpi.com |

Advanced Methodologies for Researching R Bms 204352

Electrophysiological Techniques (e.g., Patch-Clamp) for Ion Channel Characterization

Electrophysiological approaches, particularly the patch-clamp technique, have been fundamental in elucidating the direct effects of (R)-(-)-BMS 204352 on ion channel function. These methods allow for the precise measurement of ion currents across cell membranes, providing a detailed understanding of how the compound modulates channel activity.

In studies utilizing cell lines expressing specific neuronal Kv7 channel subtypes, patch-clamp electrophysiology revealed that (S)-(+)-BMS 204352 (the S-enantiomer, also referred to as Maxipost) positively modulates these channels. Conversely, the (R)-(-)-enantiomer acted as a negative modulator of neuronal Kv7 channels. Interestingly, both enantiomers demonstrated positive modulation of large-conductance Ca2+-activated potassium (BK) channels researchgate.net. This highlights the utility of patch-clamp in discerning stereospecific effects of compounds on different ion channel families.

Further research has established that this compound is a potent activator of KCa1.1 (BK) channels. In Xenopus laevis oocytes expressing human KCa1.1, the compound was shown to increase KCa1.1 currents in a manner that is dependent on both calcium concentration and the concentration of the compound itself nih.gov.

| Ion Channel | (S)-(+)-BMS 204352 (Maxipost) Effect | This compound Effect | Reference |

|---|---|---|---|

| Neuronal Kv7 Channels | Positive Modulation | Negative Modulation | researchgate.net |

| Large-Conductance Ca2+-activated K+ (BK) Channels | Positive Modulation | Positive Modulation | researchgate.netnih.gov |

| Kv7.1 Channels | Negative Modulation | Negative Modulation | researchgate.net |

In Vitro and Ex Vivo Brain Slice Recordings for Synaptic Function Analysis

To understand the impact of this compound on neural circuits, researchers employ in vitro and ex vivo brain slice preparations. This methodology preserves the synaptic architecture, allowing for the study of how the compound alters synaptic transmission and plasticity.

In a preclinical model of Fragile X syndrome, a condition associated with circuit hyperexcitability, acute hippocampal slices were utilized to assess the effects of this compound on synaptic function. By stimulating afferent pathways and recording the resulting excitatory postsynaptic currents (EPSCs) in neurons, researchers observed a full correction of circuit phenotypes following the application of the compound nih.gov. This demonstrates the utility of brain slice recordings in evaluating the potential of this compound to normalize aberrant synaptic activity. Specifically, the analysis of evoked EPSC amplitudes at varying stimulation intensities provides a quantitative measure of the compound's influence on synaptic strength nih.gov.

Behavioral Phenotyping in Preclinical Models for Functional Assessment

The ultimate test of a neurologically active compound's potential lies in its ability to modify behavior in a therapeutically relevant manner. Behavioral phenotyping in preclinical animal models is a crucial step in assessing the functional consequences of this compound's modulation of ion channels.

The compound has been extensively studied in models of acute ischemic stroke. In spontaneously hypertensive rats subjected to permanent middle cerebral artery occlusion, intravenous administration of this compound significantly reduced cortical infarct volume compared to vehicle-treated controls nih.govtandfonline.com. Similar neuroprotective effects were observed in normotensive rats nih.govtandfonline.com.

Beyond stroke, this compound has shown efficacy in models of other neurological conditions. In mouse models of anxiety, such as the zero maze and marble burying tests, the S-enantiomer (Maxipost) displayed anxiolytic effects researchgate.net. Furthermore, in a mouse model of Fragile X syndrome, the compound was shown to reverse sensory hypersensitivity and prevent the emergence of behavioral abnormalities amegroups.cn. These studies underscore the importance of behavioral phenotyping in linking the molecular actions of this compound to meaningful functional outcomes.

| Preclinical Model | Key Findings | Reference |

|---|---|---|

| Permanent Middle Cerebral Artery Occlusion (Stroke) in Rats | Significant reduction in cortical infarct volume | nih.govtandfonline.com |

| Mouse Zero Maze and Marble Burying (Anxiety) | Anxiolytic effects observed with the S-enantiomer | researchgate.net |

| Fmr1-knockout Mice (Fragile X Syndrome) | Reversal of sensory hypersensitivity and prevention of behavioral abnormalities | amegroups.cn |

Molecular Biology Approaches for Target Validation (e.g., Gene Knockout Models)

Molecular biology techniques are essential for definitively linking the pharmacological effects of a compound to a specific molecular target. Gene knockout models, in particular, provide a powerful tool for target validation.

The investigation of this compound in the context of Fragile X syndrome provides a compelling example of this approach. Fragile X syndrome is caused by the silencing of the FMR1 gene. Studies using Fmr1-knockout mice, a well-established genetic model of the disorder, have been instrumental in validating the BK channel as a therapeutic target amegroups.cn. The observation that this compound can rectify behavioral and cellular deficits in these mice provides strong evidence that its mechanism of action involves the modulation of BK channels, which are implicated in the pathophysiology of the disease nih.govamegroups.cn. These findings support the theory that BK channels are a key molecular target for therapeutic intervention in Fragile X syndrome amegroups.cn.

Computational Modeling and Simulation of Compound-Channel Interactions

While direct experimental data on computational modeling specifically for this compound is limited in the public domain, this methodology represents a critical frontier in understanding compound-channel interactions at a molecular level. Computational approaches, such as molecular docking and molecular dynamics simulations, can predict and analyze the binding of a small molecule to its protein target.

For BK channels, allosteric gating models have been developed to describe the complex interplay between voltage sensing, calcium binding, and channel opening nih.gov. Within such a framework, the effects of a compound like this compound can be simulated by modeling how it alters the equilibria of the channel's different conformational states. It has been suggested that this compound may belong to a class of BK channel modulators that favor the open state of the channel without requiring prior membrane depolarization or calcium binding nih.gov.

Homology modeling and molecular docking simulations have been successfully used to investigate the interaction of other modulators with BK and Kv7 channels tandfonline.comresearchgate.net. These in silico methods can identify potential binding sites and key amino acid residues involved in the interaction, providing a structural basis for the compound's mechanism of action and guiding the design of more potent and selective analogs. Such approaches are invaluable for building a comprehensive understanding of how this compound interacts with its target ion channels.

Future Research Directions and Unexplored Avenues

Elucidation of Subtype-Specific BKCa and Kv7 Channel Modulation

A critical area for future research is the detailed characterization of how (R)-(-)-BMS 204352 interacts with the various subtypes of its primary targets: the large-conductance calcium-activated potassium (BKCa) channels and the voltage-gated potassium (Kv7) channels. While it is known to be a positive modulator of BKCa channels and a negative modulator of neuronal Kv7.2-Kv7.5 channels, a more granular understanding of its effects on different channel compositions is needed. nih.govuni.lu

BKCa channels, for instance, are composed of a pore-forming α subunit and auxiliary β subunits, which confer tissue-specific properties. Research should focus on how this compound's modulatory action is influenced by the presence of different β subunits (β1-β4). This could reveal whether the compound exhibits preferential activity in specific tissues or cell types, which would be invaluable for targeted therapeutic development.

Similarly, the Kv7 channel family consists of five members (Kv7.1-Kv7.5), which can form homomeric or heteromeric channels with distinct physiological roles. nih.gov It is known that the (S)-enantiomer of BMS 204352 is a pan-activator of Kv7.2-Kv7.5, while the (R)-enantiomer acts as a negative modulator. nih.govuni.lu Future investigations should precisely quantify the inhibitory profile of this compound across all possible heteromeric combinations of Kv7.2, Kv7.3, Kv7.4, and Kv7.5 subunits. Understanding these subtype-specific interactions is crucial for predicting the compound's full physiological effects and for designing more selective molecules.

Interactive Data Table: Known Effects of BMS 204352 Enantiomers on Ion Channels

| Ion Channel | (S)-BMS-204352 (Maxipost) Effect | This compound Effect |

| BKCa | Positive Modulation | Positive Modulation |

| Kv7.1 | Negative Modulation | Negative Modulation |

| Kv7.2 | Positive Modulation | Negative Modulation |

| Kv7.3 | Positive Modulation | Negative Modulation |

| Kv7.4 | Positive Modulation | Negative Modulation |

| Kv7.5 | Positive Modulation | Negative Modulation |

Investigation of Downstream Signaling Pathways Mediated by this compound

The activation of BKCa channels by this compound leads to membrane hyperpolarization, a fundamental cellular event. nih.gov However, the subsequent cascade of downstream signaling pathways remains largely uncharacterized. Future research should aim to identify and elucidate these pathways to gain a comprehensive understanding of the compound's mechanism of action.

Key questions to address include:

How does the modulation of neuronal excitability by this compound impact intracellular calcium dynamics and second messenger systems?

Does long-term exposure to the compound lead to adaptive changes in gene expression or protein synthesis related to ion channel function or neuronal plasticity?

Are there specific kinase or phosphatase pathways that are activated or inhibited following BKCa channel modulation by this compound?

Investigating these downstream effects will be critical for understanding both the therapeutic potential and any potential off-target effects of this compound. Techniques such as phosphoproteomics, transcriptomics, and advanced cellular imaging can be employed to map these intricate signaling networks.

Exploration of this compound’s Role in Other Hyperexcitability-Related Conditions

While initially developed for acute ischemic stroke, the ability of this compound to modulate neuronal excitability suggests its potential utility in a broader range of neurological and psychiatric disorders characterized by hyperexcitability. researchgate.netnih.govnih.gov Future research should systematically evaluate its efficacy in preclinical models of these conditions.

Potential areas of investigation include:

Epilepsy: Deficits in BK channel function have been linked to seizures. researchgate.net The compound's ability to enhance BK channel activity could offer a novel therapeutic strategy for certain forms of epilepsy. mdpi.com

Anxiety Disorders: Neuronal Kv7 channels are recognized as potential targets for treating anxiety, and hyperactivity of the amygdala is a feature of these disorders. uni.lumedchemexpress.cn The opposing effects of the (S) and (R) enantiomers on these channels provide a unique tool to dissect the role of specific channel subtypes in anxiety. uni.lu

Fragile X Syndrome: Studies have shown that BMS-204352 can rescue dendritic hyperexcitability and certain behavioral phenotypes in a mouse model of Fragile X syndrome. researchgate.netnih.govcaymanchem.com Further investigation is warranted to understand its therapeutic potential in this and other neurodevelopmental disorders. researchgate.net

Traumatic Brain Injury (TBI): Administration of BMS-204352 has been shown to improve neurologic motor deficits and reduce cerebral edema in an experimental model of TBI. nih.govcaymanchem.com

Development of Novel this compound Derivatives with Enhanced Selectivity

The dual activity of this compound on both BKCa and Kv7 channels, while potentially beneficial in some contexts, may be a limitation in others. A key future direction is the rational design and synthesis of novel derivatives with enhanced selectivity for either BKCa or specific Kv7 channel subtypes.

Structure-activity relationship (SAR) studies can be employed to identify the chemical moieties responsible for the compound's interaction with each channel type. nih.gov By modifying the core oxindole (B195798) structure, medicinal chemists can aim to develop analogs that retain the desired modulatory effect on one channel while minimizing activity at the other. For example, a methylated version of the (S)-enantiomer was synthesized to develop subtype-specific Kv7 analogs. nih.gov This approach could lead to the development of more targeted therapies with improved efficacy and reduced potential for side effects.

Integration with Multi-Targeting Approaches for Complex Neurological Disorders

Complex neurological disorders like stroke and Alzheimer's disease often involve multiple pathological pathways. biospectrumasia.com Therefore, therapeutic strategies that engage multiple targets simultaneously may be more effective than single-target approaches. Future research could explore the potential of using this compound as part of a combination therapy.

For instance, combining this compound with agents that target other aspects of neuronal injury, such as excitotoxicity, oxidative stress, or inflammation, could result in synergistic neuroprotective effects. biospectrumasia.com Investigating these multi-targeting approaches in relevant preclinical models could pave the way for more effective treatments for these devastating conditions.

Q & A

Q. What is the primary mechanism of action of (R)-(-)-BMS 204352 in modulating potassium channels, and how is this characterized experimentally?

this compound is a potent opener of large-conductance calcium-activated potassium (BK/KCa1.1) channels and a positive modulator of Kv7 (KCNQ) channels, including KCNQ4 and KCNQ5 . Methodologically, its activity is assessed using patch-clamp electrophysiology to measure hyperpolarization or increased potassium currents in transfected HEK-293 cells or primary neurons. Concentration-response curves (e.g., EC₅₀ values) are generated to quantify potency, while selectivity is confirmed via screening against other ion channels (e.g., voltage-gated sodium or calcium channels) .

Q. What experimental protocols are recommended for evaluating the solubility and stability of this compound in preclinical studies?

this compound is typically dissolved in DMSO at 20 mg/mL for in vitro studies, with aliquots stored at -20°C for up to one month to avoid freeze-thaw degradation . For in vivo administration, dosing solutions should be prepared in biocompatible solvents (e.g., saline with <1% DMSO) and used immediately. Stability under physiological conditions (e.g., pH 7.4 buffer) should be validated via HPLC to confirm compound integrity over time .

Q. How is the enantiomeric purity of this compound verified, and why is this critical for functional studies?

Enantiomeric purity is confirmed using chiral HPLC or supercritical fluid chromatography (SFC) with a validated method to separate this compound from its (S)-(+)-enantiomer. Impurities >2% can confound results, as the (S)-enantiomer exhibits distinct pharmacological profiles (e.g., reduced BK channel activity) .

Advanced Research Questions

Q. How do pharmacokinetic (PK) properties of this compound differ between species, and what are the implications for translational research?

In humans, this compound exhibits nonlinear PK due to covalent binding to plasma proteins via a des-fluoro-des-methyl lysine adduct, leading to prolonged terminal half-life (259 hr vs. 37 hr for parent compound) and low plasma extractability (20% at 4 hr post-dose) . In contrast, dogs and rats show linear PK with dose-proportional AUC and Cmax, suggesting species-specific metabolic pathways or protein-binding kinetics . Researchers must account for these differences when extrapolating animal data to human trials, particularly in stroke models where drug exposure timing is critical .

Q. What methodological strategies address contradictory data on this compound’s efficacy in ischemic stroke models versus clinical outcomes?

Preclinical studies reported neuroprotection in rodent stroke models via BK channel-mediated vasodilation and reduced neuronal excitotoxicity . However, clinical trials failed to show efficacy, potentially due to species-specific differences in blood-brain barrier penetration or off-target effects . To resolve this, researchers should:

Q. How can researchers optimize experimental designs to mitigate the confounding effects of this compound’s covalent protein binding in long-term studies?

Covalent binding to plasma proteins (observed in humans and animals) complicates PK/PD modeling . Mitigation strategies include:

- Using radiolabeled (e.g., <sup>14</sup>C) compound to track bound vs. free fractions .

- Incorporating washout periods in repeated-dose studies to assess reversibility.

- Developing analogues with reduced electrophilicity (e.g., replacing the fluoro group) while retaining channel activity .

Q. What in vitro and in vivo approaches are used to assess this compound’s dual modulation of BK and KCNQ channels?

- In vitro : Simultaneous patch-clamp recordings in cells co-expressing BK and KCNQ channels, using selective inhibitors (e.g., iberiotoxin for BK, XE991 for KCNQ) to isolate contributions .

- In vivo : Behavioral assays in KCNQ2/3 mutant mice (e.g., seizure thresholds) combined with telemetry to monitor cardiovascular effects (BK-mediated vasodilation) .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting data on this compound’s role in Fragile X syndrome (FXS) models?

While this compound rescued dendritic spine abnormalities in Fmr1 KO mice via BK channel activation , contradictory reports suggest Kv7 modulation may exacerbate hyperactivity. To reconcile this:

- Perform RNA-seq on treated vs. untreated Fmr1 KO mice to identify downstream pathways.

- Use region-specific BK/Kv7 knockdown in behavioral assays .

Q. What statistical and experimental controls are essential when studying this compound’s effects on cerebral blood flow in migraine models?

- Include vehicle controls with matched DMSO concentrations to exclude solvent effects on vascular tone .

- Use laser Doppler flowmetry to quantify cortical spreading depression (CSD)-induced hyperemia, normalizing to baseline flow .

- Apply mixed-effects models to account for inter-subject variability in CSD latency .

Synthesis and Analog Development

Q. What asymmetric synthesis routes are reported for this compound, and how do they impact scalability for research use?

Key methods include:

- Chiral resolution : Separation of racemates via diastereomeric salt formation, yielding >98% enantiomeric excess (ee) but low efficiency .

- Catalytic asymmetric fluorination : Using cinchona alkaloid catalysts to introduce the 3-fluoro group with 90% ee, suitable for gram-scale production .

Researchers should prioritize routes with minimal purification steps to conserve material for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.